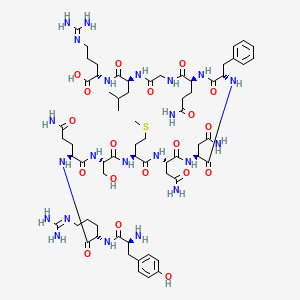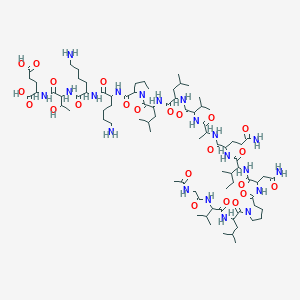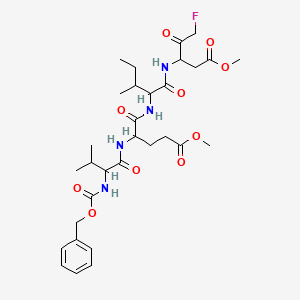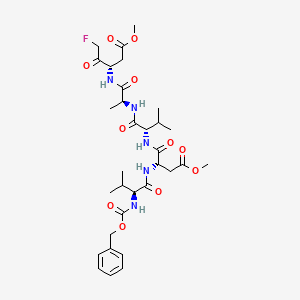![molecular formula C25H26Cl2N6O3 B1150413 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B1150413.png)
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride” is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-7-one core, which is often associated with biological activity and pharmaceutical relevance.
科学的研究の応用
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible pharmaceutical applications, such as targeting specific enzymes or receptors.
Industry: Use in the synthesis of other valuable compounds or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-7-one core, the introduction of the amino and chloro substituents, and the final hydrochloride formation. Typical reaction conditions might include:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This could involve cyclization reactions using appropriate precursors.
Introduction of substituents: Amination and chlorination reactions using reagents like ammonia or amines and chlorinating agents.
Hydrochloride formation: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Batch or continuous flow reactors: To handle large volumes.
Purification steps: Such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidin-7-one core or the chloro substituent.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions, but could include various derivatives with modified substituents or oxidized/reduced forms of the original compound.
作用機序
The mechanism of action would depend on its specific biological or chemical activity. Potential mechanisms might include:
Binding to molecular targets: Such as enzymes or receptors, altering their activity.
Pathway modulation: Influencing biochemical pathways by acting as an inhibitor or activator.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-one derivatives: Other compounds with similar cores but different substituents.
Aminopyridines: Compounds with amino groups attached to pyridine rings.
Chlorophenyl derivatives: Compounds with chloro-substituted phenyl rings.
Uniqueness
This compound’s uniqueness might lie in its specific combination of substituents, which could confer unique biological or chemical properties not found in other similar compounds.
特性
分子式 |
C25H26Cl2N6O3 |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H |
InChIキー |
XONGGYHHXUTQQM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |
正規SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


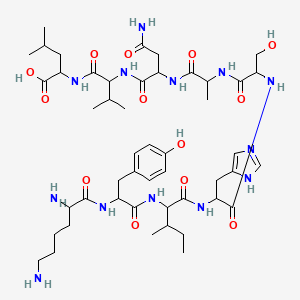
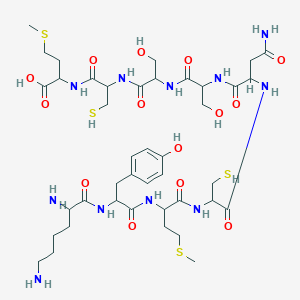

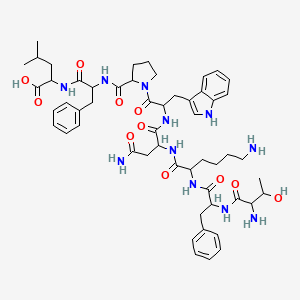
![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/no-structure.png)
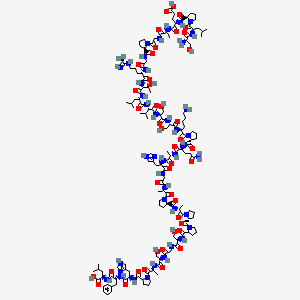
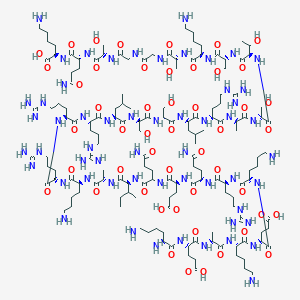

![2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1150344.png)
